molecular formula C10H7BrN2O B13166514 5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one CAS No. 143526-43-6

5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one

Cat. No.: B13166514
CAS No.: 143526-43-6
M. Wt: 251.08 g/mol
InChI Key: JESJRBNPMHHVFC-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone ring substituted with a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization to form the pyrazinone ring . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazinones, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biological activities. The bromophenyl group may enhance binding affinity to these targets, while the pyrazinone ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1,2-dihydropyrazin-2-one: Similar structure but different substitution pattern.

    5-(4-Chlorophenyl)-1,2-dihydropyrazin-2-one: Chlorine instead of bromine.

    5-(4-Methylphenyl)-1,2-dihydropyrazin-2-one: Methyl group instead of bromine.

Uniqueness

5-(4-Bromophenyl)-1,2-dihydropyrazin-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other substituents like chlorine or methyl groups .

Properties

CAS No.

143526-43-6

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

5-(4-bromophenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9-5-13-10(14)6-12-9/h1-6H,(H,13,14)

InChI Key

JESJRBNPMHHVFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C=N2)Br

Origin of Product

United States

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